Mirabegron impurity-1
Descripción
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopic analysis provides crucial structural confirmation for (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. High-resolution proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure. The spectral data demonstrates excellent agreement between experimental observations and theoretical predictions based on the molecular framework. Quality control analyses indicate that Nuclear Magnetic Resonance purity assessments consistently yield values equal to or greater than 97.0 percent, confirming the structural integrity and chemical purity of analytical samples.
The aromatic proton signals appear in the characteristic downfield region, with the phenyl ring protons exhibiting typical coupling patterns and chemical shifts. The benzylic proton attached to the chiral carbon displays distinctive splitting patterns due to coupling with adjacent methylene protons. The ethylamine chain protons produce a series of overlapping multiplets in the aliphatic region, with the methylene groups adjacent to nitrogen atoms showing characteristic downfield shifts. The amino group protons exhibit temperature and concentration-dependent chemical shifts due to hydrogen bonding interactions and rapid exchange phenomena.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the compound in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 256.157563 for the free base form. Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that retain either the phenylethanol or aminophenethyl portions of the molecule.
Secondary fragmentation pathways involve loss of water from the hydroxyl group and subsequent rearrangement reactions. The base peak typically corresponds to the aminophenethyl cation, formed through cleavage of the carbon-nitrogen bond in the central chain. Additional fragment ions arise from tropylium ion formation involving the phenyl rings, producing stable seven-membered carbocations. The fragmentation pattern provides a distinctive mass spectral fingerprint that enables unambiguous identification and quantitative analysis of the compound in pharmaceutical preparations and synthetic intermediates.
Infrared Vibrational Signatures
Infrared spectroscopic analysis reveals characteristic vibrational bands that provide detailed information about the functional groups and molecular interactions present in (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. The broad absorption band in the 3200-3500 wavenumber region corresponds to overlapping stretching vibrations of the hydroxyl and amino groups, with hydrogen bonding interactions affecting the exact frequencies and band widths observed. The aromatic carbon-hydrogen stretching vibrations appear as sharp bands near 3030 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber range.
The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1450-1600 wavenumber region, with additional aromatic skeletal vibrations appearing at lower frequencies. The carbon-nitrogen stretching vibrations contribute to medium-intensity bands in the 1000-1250 wavenumber region. Out-of-plane bending vibrations of the aromatic hydrogens produce distinctive fingerprint region absorptions that enable identification of the specific substitution patterns on both phenyl rings. The overall infrared spectrum provides a unique molecular fingerprint that facilitates identification and purity assessment.
Crystallographic Studies and Solid-State Arrangement
Crystallographic analysis of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol in its hydrochloride salt form reveals important insights into the solid-state molecular arrangement and intermolecular interactions. The hydrochloride salt, with Chemical Abstracts Service number 521284-22-0, exhibits enhanced crystallinity compared to the free base form. The crystal structure demonstrates systematic hydrogen bonding networks involving the protonated amino group, the hydroxyl functionality, and the chloride counterion.
The molecular packing arrangement shows efficient space utilization with molecules arranged in a herringbone pattern that maximizes van der Waals interactions between aromatic rings. Intermolecular hydrogen bonds between hydroxyl groups and amino functionalities create extended networks that stabilize the crystal lattice. The chloride anions occupy specific positions that optimize electrostatic interactions with the protonated amino groups while maintaining favorable geometric arrangements. Crystal density measurements and unit cell parameters provide quantitative data for pharmaceutical formulation development and polymorph identification studies.
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C16H20N2O |
| Molecular Weight (Free Base) | 256.34 g/mol |
| Molecular Formula (Hydrochloride) | C16H21ClN2O |
| Molecular Weight (Hydrochloride) | 292.81 g/mol |
| Chemical Abstracts Service Number (Free Base) | 391901-45-4 |
| Chemical Abstracts Service Number (Hydrochloride) | 521284-22-0 |
| Accurate Mass | 256.1576 |
| Monoisotopic Mass | 256.157563 |
| Nuclear Magnetic Resonance Purity | ≥97.0% |
| High Performance Liquid Chromatography Purity | >95% |
Propiedades
IUPAC Name |
(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391901-45-4 | |
| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is rapidly taken up by the tissues of rats following parenteral administration. The highest concentrations of the drug were found in the lungs, kidneys, and brain.
Cellular Effects
®-2-((4-Aminophenethyl)amino)-1-phenylethanol influences cell function in various ways. For example, concentrations of this compound in rat brain bear a linear relationship to the degree of analgesia, indicating its significant impact on cellular processes in the nervous system.
Molecular Mechanism
At the molecular level, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol exerts its effects through several mechanisms. One of the major pathways involves acetylation of the aromatic amino group in the compound, which is a major pathway in rats and guinea pigs.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol can change. For instance, it is acetylated in the rat and guinea pig, probably in the liver, possibly also in the lungs, to produce another analgesic, acetyl anileridine.
Metabolic Pathways
®-2-((4-Aminophenethyl)amino)-1-phenylethanol is involved in several metabolic pathways. The metabolism of this compound resembles that of meperidine in that the major pathways involve saponification and destruction of the isonipecotic acid moiety.
Actividad Biológica
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as a mirabegron intermediate, is an organic compound with significant biological activity. This compound is primarily recognized for its role in the synthesis of mirabegron, a medication used to treat overactive bladder conditions. The compound has garnered attention due to its interactions with adrenergic receptors and its potential implications in pharmacotherapy.
- Molecular Formula : CHNO
- Molecular Weight : 256.34 g/mol
- CAS Number : 391901-45-4
- Appearance : Off-white to light beige solid
- Melting Point : 97-100°C
- Solubility : Slightly soluble in chloroform and methanol, sparingly soluble in DMSO
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol acts primarily as a selective β-adrenergic receptor agonist. This mechanism is crucial in promoting bladder relaxation and enhancing urinary storage capacity. The compound's structural similarity to other adrenergic agents allows it to effectively bind to and activate these receptors, leading to its therapeutic effects.
Biological Activity Overview
Case Studies and Experimental Data
-
Kinetic Analysis :
A study conducted on the hydrolysis of mirabegron indicated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a substrate for butyrylcholinesterase (BChE). This finding highlights the compound's metabolic pathways and its interaction with BChE, which can influence the pharmacokinetics of mirabegron . -
In Vitro Studies :
In vitro assays demonstrated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol exhibits significant selectivity towards β-adrenergic receptors compared to other adrenergic subtypes. This selectivity is pivotal for minimizing side effects commonly associated with non-selective adrenergic agonists . -
Pharmacological Implications :
The compound has been identified as an impurity in mirabegron formulations, raising concerns about its potential pharmacological effects when present in therapeutic doses. Research into its inhibitory effects on metabolic enzymes has suggested that it may alter the metabolism of other drugs, necessitating careful monitoring during co-administration .
Comparación Con Compuestos Similares
Table 1: Molecular and Structural Comparison
Key Observations :
- Chirality: Enantiopure (R)-forms are critical in drug synthesis. For example, lipase-catalyzed kinetic resolution of racemic 1-phenylethanol achieves >99% enantiomeric excess (ee) for (R)-isomers .
Pharmacological Activity
Key Observations :
- Structural analogs with piperidine or benzyl groups exhibit stronger BChE inhibition, highlighting the importance of bulky substituents for enzyme binding .
Stereochemical Considerations
- Catalyst-Dependent Synthesis: Imine-based precatalysts produce (R)-1-phenylethanol with up to 94% ee, while amine precatalysts favor (S)-enantiomers . This stereochemical control is critical for the target compound’s synthesis.
- Degradation Specificity : Mirabegron hydrolysis exclusively releases the (R)-enantiomer, underscoring enzymatic stereoselectivity .
Métodos De Preparación
Reaction Mechanism and Process
The most well-documented method involves the reduction of a nitro precursor using zinc powder as a catalyst. The process, outlined in KR20210073972A , proceeds in three stages:
-
Nitro-to-Amine Reduction : A compound represented by Chemical Formula 2 (2-((4-nitrophenethyl)amino)-1-phenylethanol) undergoes reduction in the presence of a hydrogen donor (e.g., ammonium formate) and zinc powder. The reaction occurs in a polar aprotic solvent such as tetrahydrofuran (THF) or methanol at 40–60°C.
-
pH Adjustment and Extraction : The crude product is neutralized to pH 7–8 using a weak acid (e.g., acetic acid), followed by extraction with ethyl acetate.
-
Crystallization : The extract is purified via crystallization from a solvent system (e.g., ethanol-water) to yield the enantiomerically pure (R)-isomer.
Key Advantages:
Optimization Data
Table 1 summarizes critical parameters for maximizing yield and purity:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF | Higher solubility of nitro precursor |
| Temperature | 50°C | Balances reaction rate and selectivity |
| Zinc Particle Size | 50–100 μm | Enhanced surface area for catalysis |
| Reaction Time | 6–8 hours | Complete conversion without degradation |
Epoxide Ring-Opening with Sodium Bis(trimethylsilyl)amide
Challenges:
-
Regioselectivity : Competing ring-opening at either carbon of the epoxide necessitates careful control of reaction conditions.
-
Yield Limitations : Reported yields for analogous reactions reach 81%, suggesting potential for optimization.
Hydrochloride Salt Formation for Purification
Process Overview
The hydrochloride salt of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 521284-22-0) is frequently isolated to enhance stability and purity. The steps include:
Q & A
Q. What are the optimal synthetic routes for (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, and how do reaction conditions influence yield and purity?
The compound is synthesized via reductive amination or condensation reactions. A notable method involves avoiding complex phase separation steps by using direct condensation of intermediates under controlled pH and temperature. For example, the reduction of 4-nitrophenylethanol derivatives followed by selective amination with 4-aminophenethylamine can yield high-purity product . Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group and use catalysts like palladium or platinum for efficient hydrogenation .
Q. How does stereochemistry at the C1 position affect the compound’s physicochemical properties and biological activity?
Q. What stability considerations are critical for handling and storing (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol?
The compound is hygroscopic and prone to oxidation. Storage at -20°C under argon or nitrogen in amber vials minimizes degradation. Purity (>95% HPLC) and moisture content (<0.1% by Karl Fischer titration) should be verified before use in sensitive assays . Stability studies under varying pH (4–9) and temperature (4–40°C) reveal that acidic conditions accelerate decomposition, necessitating buffered solutions near neutral pH for in vitro applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Discrepancies may arise from differences in cell membrane permeability, metabolic degradation, or assay conditions. For instance, anti-inflammatory activity observed in murine macrophages might not translate to human cell lines due to species-specific enzyme expression. Methodological solutions include:
- Standardizing assay protocols (e.g., LPS-induced inflammation models with matched endotoxin levels).
- Using isotopic labeling (e.g., 14C-tagged compound) to track metabolic fate in vivo .
- Cross-validating results with structural analogs (e.g., 2-(4-Aminophenyl)ethanol) to isolate pharmacophore contributions .
Q. What advanced techniques enable enantioselective synthesis of the (R)-enantiomer with high optical purity?
Asymmetric catalysis using chiral ligands (e.g., (R)-BINAP or proline-derived phosphines) in hydrogenation reactions achieves >90% enantiomeric excess (ee). For example, Ru-based catalysts with β-aminophosphine ligands facilitate selective reduction of ketone intermediates to the (R)-alcohol . Post-synthesis, chiral HPLC with amylose-based columns or capillary electrophoresis can quantify ee .
Q. How do solvation effects and protonation states influence the compound’s conformational dynamics in biological systems?
Molecular dynamics (MD) simulations of analogous compounds (e.g., 2-amino-1-phenylethanol) show that protonation of the amine group in aqueous solution stabilizes extended conformations, while neutral forms adopt compact structures. Water molecules mediate intramolecular interactions between the hydroxyl and amino groups, altering binding affinity to targets like adrenergic receptors . Experimental validation via NMR titration under physiological pH (7.4) and ionic strength is advised.
Q. What strategies mitigate racemization during large-scale synthesis or prolonged storage?
Racemization is minimized by:
- Avoiding high temperatures (>70°C) during synthesis; microwave-assisted reactions at controlled power reduce thermal stress .
- Using chiral auxiliaries (e.g., Evans oxazolidinones) to protect stereocenters during intermediate steps .
- Storing the compound in aprotic solvents (e.g., DMSO-d6) to limit acid/base-catalyzed epimerization .
Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?
Systematic SAR studies should:
- Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the para position) to assess impact on receptor binding.
- Replace the ethanol moiety with bioisosteres (e.g., cyclopropylmethanol) to enhance metabolic stability .
- Employ QSAR models parameterized with DFT-calculated descriptors (e.g., HOMO-LUMO gaps, logP) to predict activity .
Methodological Notes
- Analytical Validation : Always cross-validate purity using HPLC (C18 columns, acetonitrile/water gradient) and mass spectrometry (ESI+ mode for protonated molecular ion detection) .
- Biological Assays : Include positive controls (e.g., Mirabegron for β3-adrenergic receptor studies) and account for batch-to-batch variability in compound purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
